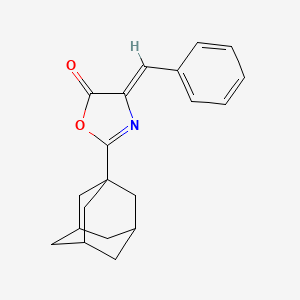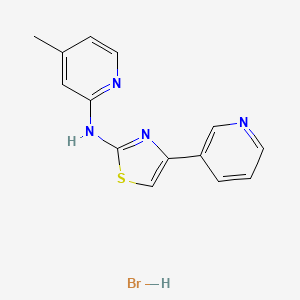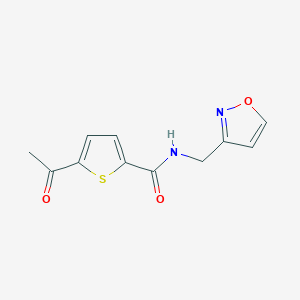![molecular formula C21H22BrFN2O3 B3900670 1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one](/img/structure/B3900670.png)
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one
Overview
Description
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a brominated benzoyl group, a fluorinated phenyl group, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-fluoroaniline to form the amide. The final step involves the reaction of the amide with 1-(piperazin-1-yl)propan-1-one under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The brominated benzoyl group can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-hydroxybenzoyl derivative.
Substitution: Formation of 3-azido-4-methoxybenzoyl or 3-thio-4-methoxybenzoyl derivatives.
Scientific Research Applications
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine: Similar structure but lacks the fluorinated phenyl group.
4-methoxybenzyl bromide: Contains the methoxybenzoyl group but lacks the piperazine and fluorinated phenyl groups.
Methyl 4-bromobenzoate: Contains the brominated benzoyl group but lacks the piperazine and fluorinated phenyl groups.
Uniqueness
1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one is unique due to its combination of brominated, methoxylated, and fluorinated aromatic rings, along with the piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
1-[4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN2O3/c1-3-20(26)25-10-8-24(9-11-25)18-6-4-15(13-17(18)23)21(27)14-5-7-19(28-2)16(22)12-14/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFXQKKCGHBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)OC)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B3900590.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900597.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3900606.png)
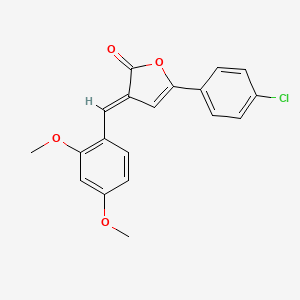
![1-ethyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900626.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B3900640.png)
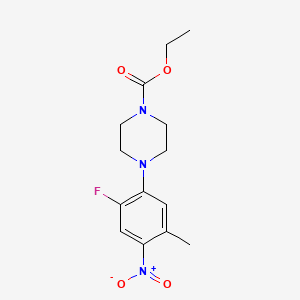
![N-[(E)-{2-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3900654.png)
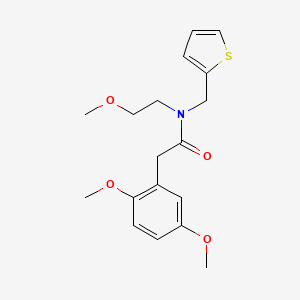
![N-{4-[(1-methyl-3-nitro-2-oxo-1,2-dihydro-4-quinolinyl)amino]phenyl}acetamide](/img/structure/B3900663.png)
